1-Bromo-1-(5-bromo-2-fluorophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(5-bromo-2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Br2FO It is a halogenated ketone, characterized by the presence of bromine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(5-bromo-2-fluorophenyl)propan-2-one typically involves the bromination of 1-(5-bromo-2-fluorophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(5-bromo-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions yield alcohols.
- Oxidation reactions yield carboxylic acids and other oxidized products .
Scientific Research Applications
1-Bromo-1-(5-bromo-2-fluorophenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs with specific biological activities.
Material Science: It is utilized in the preparation of advanced materials with unique properties.
Biological Studies: The compound is employed in studies investigating the effects of halogenated ketones on biological systems .
Mechanism of Action
The mechanism of action of 1-Bromo-1-(5-bromo-2-fluorophenyl)propan-2-one involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(2-bromo-5-fluorophenyl)propan-2-one
- 2-Bromo-1-(2-fluorophenyl)propan-1-one
- 1-(4-Bromo-2-fluorophenyl)propan-1-one
Comparison: 1-Bromo-1-(5-bromo-2-fluorophenyl)propan-2-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C9H7Br2FO |
---|---|
Molecular Weight |
309.96 g/mol |
IUPAC Name |
1-bromo-1-(5-bromo-2-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Br2FO/c1-5(13)9(11)7-4-6(10)2-3-8(7)12/h2-4,9H,1H3 |
InChI Key |
ZEMFFKKVIRIEQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)Br)F)Br |
Origin of Product |
United States |
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